MitoPQ

説明

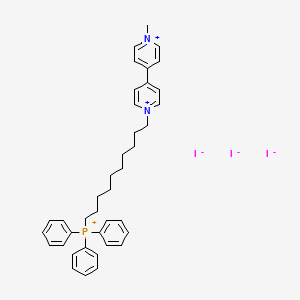

Structure

3D Structure of Parent

特性

IUPAC Name |

10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZZGHKENAZYTD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46I3N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MitoPQ as a Mitochondria-Targeted Redox Cycler: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoParaquat (MitoPQ) is a powerful chemical tool engineered for the selective generation of superoxide within the mitochondrial matrix.[1][2][3] It is a mitochondria-targeted redox cycler, ingeniously designed by conjugating a lipophilic triphenylphosphonium (TPP) cation to a paraquat (PQ) moiety.[1][2] The TPP cation leverages the mitochondrial membrane potential to drive the accumulation of the molecule inside the mitochondria. Once localized in the matrix, the paraquat component engages in redox cycling at the flavin site of Complex I in the electron transport chain, where it facilitates the transfer of electrons to molecular oxygen, thereby producing superoxide radicals. This targeted delivery system enables the precise investigation of the multifaceted roles of mitochondrial reactive oxygen species (ROS) in a wide array of cellular functions, disease states, and signaling cascades. This technical guide offers a thorough examination of this compound, detailing its mechanism of action, quantifiable impacts on mitochondrial integrity and cell survival, explicit experimental procedures, and an exploration of the signaling pathways it modulates.

Mechanism of Action

The efficacy of this compound as a research tool is rooted in its targeted accumulation and subsequent redox activity within the mitochondria.

-

Mitochondrial Sequestration: The positive charge of the triphenylphosphonium (TPP) cation is the driving force behind this compound's accumulation across the negatively charged inner mitochondrial membrane. This leads to a substantially higher concentration of this compound within the mitochondrial matrix as compared to the cytosol.

-

Redox Cycling at Complex I: Within the mitochondrial matrix, the paraquat portion of this compound is reduced by accepting an electron from the flavin mononucleotide (FMN) site of Complex I.

-

Superoxide Generation: The newly formed this compound radical then quickly donates this electron to molecular oxygen (O₂), which results in the formation of a superoxide radical (O₂•⁻). This process regenerates the original this compound molecule, allowing it to participate in subsequent rounds of redox cycling.

This sustained cycle ensures a continuous and localized production of superoxide, positioning this compound as an essential tool for elucidating the downstream consequences of mitochondrial oxidative stress.

Caption: Redox cycling of this compound at Complex I leading to superoxide production.

Quantitative Data on this compound Effects

The cellular responses to this compound are exquisitely dose-dependent. The following tables provide a summary of quantitative findings from studies utilizing neonatal rat ventricular myocytes (NRVMs) and other cellular models.

Table 1: Impact of this compound on Mitochondrial Superoxide Production in NRVMs

| This compound Concentration (µM) | Treatment Duration | Measurement Method | Key Observation | Reference |

| 0.01 - 1 | 2 hours | MitoTracker Red (MTR) | Fluorescence increases in a dose-dependent manner. | |

| 0.5 | 2 hours | MitoHyPer | A significant rise in hydrogen peroxide (H₂O₂) levels was detected. |

Table 2: Influence of this compound on Mitochondrial Membrane Potential (ΔΨm) in NRVMs

| This compound Concentration (µM) | Treatment Duration | Measurement Method | Effect on ΔΨm | Reference |

| 0.01 | 2 hours | TMRE | No significant alteration observed. | |

| > 0.01 | 2 hours | TMRE | A dose-dependent reduction was measured. |

Table 3: Consequences of this compound on Cell Viability in NRVMs

| This compound Concentration (µM) | Treatment Duration | Measurement Method | Impact on Cell Viability | Reference |

| 0.1 | 24 hours | LDH Assay | No significant change in cell death. | |

| ≥ 0.5 | 24 hours | LDH Assay | A significant increase in cell death (approximately 30%) was noted. |

Table 4: The Hormetic Effect of this compound in NRVMs under Anoxia/Reoxygenation Stress

| This compound Pre-treatment (µM) | Experimental Condition | Measurement Method | Outcome on Cell Death | Reference |

| 0.01 | Anoxia/Reoxygenation | LDH Assay | A significant reduction in cell death, indicating a cardioprotective effect. |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving this compound.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Principle: MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and emits red fluorescence upon oxidation by superoxide.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺

-

This compound

-

Appropriate cell culture medium

-

96-well clear-bottom black plates or suitable imaging dishes

-

Fluorescence microscope or microplate reader

Protocol:

-

Cell Plating: Seed cells in a 96-well plate or imaging dish to reach 70-80% confluency at the time of the experiment.

-

This compound Treatment: Replace the medium with fresh culture medium containing the desired concentration of this compound (e.g., 0.01 - 10 µM). Include a vehicle control (e.g., DMSO). Incubate for the intended duration (e.g., 2 hours).

-

MitoSOX Red Working Solution Preparation:

-

Prepare a 5 mM stock solution of MitoSOX Red by dissolving the contents of one vial in 13 µL of anhydrous DMSO.

-

Just before use, dilute the 5 mM stock solution in HBSS (with Ca²⁺ and Mg²⁺) to a final working concentration of 500 nM to 5 µM (the optimal concentration should be determined for each cell type). Protect the solution from light.

-

-

Staining Procedure:

-

Remove the medium containing this compound.

-

Wash the cells once with pre-warmed HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C in the dark.

-

-

Washing:

-

Gently wash the cells three times with warm HBSS.

-

-

Imaging and Analysis:

-

Immediately acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission of 510/580 nm).

-

For quantitative analysis, measure the fluorescence intensity with a microplate reader.

-

It is advisable to normalize the fluorescence signal to cell number or a mitochondrial mass marker.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria in response to their negative membrane potential. A decrease in TMRE fluorescence is indicative of mitochondrial depolarization.

Materials:

-

TMRE

-

Anhydrous DMSO

-

Cell culture medium

-

This compound

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

96-well clear-bottom black plates

-

Fluorescence microscope or microplate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate to achieve a suitable density for fluorescence measurements.

-

This compound Treatment: Treat cells with a range of this compound concentrations for the desired time period.

-

Positive Control for Depolarization: In a parallel set of wells, treat cells with 20 µM FCCP for 10-20 minutes to achieve complete mitochondrial depolarization.

-

TMRE Staining:

-

Add TMRE directly to the culture medium to a final concentration of 50-400 nM. The optimal concentration should be empirically determined for the specific cell line.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing:

-

For adherent cells, gently remove the medium and wash twice with warm PBS or culture medium.

-

For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend in warm PBS or culture medium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ~549/575 nm) or visualize the cells with a fluorescence microscope.

-

Cell Viability Assessment using Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the surrounding culture medium upon damage to the plasma membrane. The quantity of LDH in the supernatant is directly proportional to the number of dead or damaged cells.

Materials:

-

LDH cytotoxicity assay kit

-

This compound

-

Cell culture medium

-

96-well plates

-

Lysis buffer (typically included in the kit) for generating a maximum LDH release control

-

Microplate reader

Protocol:

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

-

This compound Treatment: Expose the cells to various concentrations of this compound for the intended duration (e.g., 24 hours). Include vehicle-only controls.

-

Setting up Controls:

-

Spontaneous LDH Release: Wells containing untreated cells.

-

Maximum LDH Release: Wells with untreated cells to which lysis buffer is added approximately 45 minutes before the assay endpoint.

-

Medium Background: Wells containing only culture medium.

-

-

Supernatant Collection:

-

It is recommended to centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully aspirate 50 µL of the supernatant from each well and transfer it to a fresh 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture as per the kit manufacturer's instructions.

-

Add 50 µL of this reaction mixture to each well of the new plate that contains the supernatant.

-

Incubate the plate at room temperature for 30 minutes, ensuring it is protected from light.

-

-

Stopping the Reaction and Measurement:

-

Add 50 µL of the stop solution (if part of the kit).

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Calculation:

-

Subtract the absorbance value of the medium background from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

Caption: General experimental workflow for investigating the cellular effects of this compound.

Signaling Pathways Modulated by this compound

The generation of mitochondrial superoxide by this compound initiates a variety of downstream signaling events.

Hormesis: A Dichotomous Dose-Response

A central tenet of this compound's biological activity is the principle of hormesis, wherein low concentrations of a stressor, such as mitochondrial ROS, can elicit a protective cellular response, whereas high concentrations are detrimental.

-

Low-Dose this compound (e.g., 0.01 µM in NRVMs): This concentration induces a modest elevation in mitochondrial ROS, which functions as a signaling molecule. This can trigger the activation of pro-survival pathways, thereby augmenting the cell's antioxidant capacity and conferring protection against more severe subsequent stressors, such as ischemia/reperfusion injury.

-

High-Dose this compound (e.g., ≥ 0.5 µM in NRVMs): In contrast, higher concentrations lead to a substantial surge in mitochondrial ROS, resulting in oxidative damage, mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), and ultimately, cell demise.

Caption: The hormetic dose-response to this compound-induced mitochondrial ROS.

Calcium Signaling and mPTP Opening

Elevated levels of mitochondrial ROS produced by this compound can disrupt intracellular calcium homeostasis and precipitate the opening of the mitochondrial permeability transition pore (mPTP).

-

Calcium Dysregulation: this compound has been shown to cause alterations in cytosolic calcium transients.

-

mPTP Opening: The synergistic effect of high mitochondrial ROS and potential calcium overload can trigger the opening of the mPTP, a non-selective channel located in the inner mitochondrial membrane.

-

Consequences of mPTP Opening: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, causing mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors such as cytochrome c, which culminates in cell death.

Caption: The signaling cascade from high-dose this compound to cell death via mPTP opening.

Involvement of AMPK and Calcineurin Signaling

Research indicates that mitochondrial ROS, as induced by this compound, can activate the Ca²⁺/Calcineurin (Cn) signaling pathway. In contrast, the activation of AMP-activated protein kinase (AMPK) is thought to be a secondary consequence of altered cellular energy balance rather than a direct outcome of redox signaling.

-

Ca²⁺/Calcineurin Pathway: The disruption of the mitochondrial membrane potential by this compound can elevate cytosolic Ca²⁺ levels, which subsequently activates the phosphatase calcineurin.

-

AMPK Pathway: While certain mitochondrial stressors are known to activate AMPK, studies utilizing this compound suggest that it does not directly activate AMPK via redox mechanisms. Any observed activation of AMPK is more likely attributable to changes in the cellular ATP/ADP ratio stemming from mitochondrial dysfunction.

Conclusion

This compound stands out as a highly specific and potent agent for inducing superoxide production within the mitochondria. Its dose-dependent effects, which span from hormetic preconditioning to overt cytotoxicity, establish it as an indispensable tool for unraveling the intricate roles of mitochondrial ROS in cellular signaling and the pathogenesis of various diseases. The detailed experimental protocols and signaling pathway diagrams presented in this guide are intended to provide a robust framework for researchers and professionals in drug development to effectively employ this compound in their investigations. As with any potent biological modulator, meticulous dose-response characterization and the inclusion of appropriate controls are paramount for generating reliable and interpretable data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MitoPQ: A Tool for a Controlled Induction of Mitochondrial Superoxide

This guide provides a comprehensive overview of this compound, a powerful chemical tool designed for the specific and controlled generation of superoxide within the mitochondrial matrix. We will delve into its mechanism of action, provide detailed experimental protocols for its use, present quantitative data from various cell models, and illustrate its application in studying complex signaling pathways.

Introduction: The Challenge of Studying Mitochondrial Superoxide

Superoxide (O₂•⁻) is the primary reactive oxygen species (ROS) produced by the mitochondrial respiratory chain.[1] It is a highly reactive and short-lived radical, making its direct and precise study challenging. Mitochondrial superoxide is not merely a damaging byproduct of metabolism; it is also a critical signaling molecule involved in a host of cellular processes, from stress adaptation to programmed cell death.

To dissect the precise roles of mitochondrial superoxide, researchers require tools that can modulate its production in a controlled manner. While many compounds induce general oxidative stress, few can specifically generate superoxide within the mitochondrial matrix. This technical gap is addressed by This compound (MitoParaquat).

What is this compound?

This compound is a mitochondria-targeted redox cycler. It is a synthetic molecule composed of the redox-cycling moiety paraquat (a viologen dication) conjugated via a carbon linker to a triphenylphosphonium (TPP) cation.[1][2][3] The positively charged TPP group directs the molecule to accumulate specifically within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1]

It is crucial to understand that This compound is a generator of superoxide, not a direct probe for its detection. Its role in research is to selectively increase mitochondrial superoxide levels, allowing scientists to study the downstream consequences of this specific type of oxidative stress. The resulting increase in superoxide is then measured using other detection methods, such as fluorescent probes or mass spectrometry.

Mechanism of Action

The function of this compound is a two-step process involving targeted accumulation followed by continuous, localized superoxide production.

-

Mitochondrial Accumulation: The lipophilic TPP cation leverages the large mitochondrial membrane potential (ΔΨm) to drive the accumulation of this compound inside the mitochondrial matrix, achieving concentrations several hundred-fold higher than in the cytosol.

-

Redox Cycling at Complex I: Once inside the matrix, the paraquat component of this compound undergoes redox cycling at the flavin site of Complex I of the electron transport chain. The this compound dication accepts an electron from Complex I, reducing it to a radical monocation. This radical monocation then rapidly reacts with molecular oxygen (O₂) to generate a superoxide radical (O₂•⁻), regenerating the original this compound dication, which is then ready for another cycle.

This continuous cycling allows a single molecule of this compound to generate a significant and sustained flux of superoxide directly within the mitochondria.

Figure 1: Mechanism of this compound-mediated superoxide generation within the mitochondrial matrix.

Experimental Protocols & Methodologies

Using this compound effectively requires a carefully planned experimental workflow, from cell treatment to the final detection and analysis of the generated superoxide.

General Experimental Workflow

The typical workflow involves treating cells with this compound to induce superoxide production, followed by the application of a specific detection reagent, and subsequent analysis via microscopy, flow cytometry, or high-performance liquid chromatography (HPLC).

Figure 2: A generalized workflow for studying mitochondrial superoxide using this compound.

Detailed Protocol: Cell-Based Superoxide Detection using MitoSOX Red

This protocol provides a template for inducing mitochondrial superoxide with this compound and detecting it with MitoSOX Red, a common fluorescent probe.

Materials:

-

Cells of interest plated on appropriate cultureware (e.g., glass-bottom dishes for microscopy).

-

This compound (powder form).

-

MitoSOX™ Red indicator (powder form).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable buffer.

-

Complete culture medium.

Protocol Steps:

-

Reagent Preparation:

-

This compound Stock Solution (e.g., 10 mM): Prepare a stock solution in DMSO. Store at -20°C or -80°C for long-term stability.

-

MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO. This stock is unstable and should be prepared fresh or aliquoted and stored at -20°C, protected from light and moisture.

-

MitoSOX Red Working Solution (500 nM - 5 µM): Immediately before use, dilute the 5 mM stock solution into pre-warmed (37°C) HBSS. A common starting concentration is 5 µM. The optimal concentration should be determined empirically for each cell type.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Remove the culture medium and replace it with fresh, pre-warmed medium containing the desired concentration of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO only).

-

Incubate for the desired period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂. The incubation time is critical and depends on the biological question being asked.

-

-

Superoxide Detection:

-

After this compound treatment, remove the medium and wash the cells gently once with pre-warmed HBSS.

-

Add the MitoSOX Red working solution to the cells, ensuring they are fully covered.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

Gently wash the cells three times with pre-warmed HBSS to remove excess probe.

-

-

Imaging and Analysis:

-

Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em: 510/580 nm).

-

Alternatively, for population-level analysis, detach cells and analyze them via flow cytometry.

-

Quantify the fluorescence intensity per cell or per field of view using imaging software.

-

Advanced Quantification: The Importance of HPLC

While fluorescence microscopy provides valuable qualitative and semi-quantitative data, it has limitations. The oxidation of hydroethidine-based probes like MitoSOX can yield products other than the superoxide-specific 2-hydroxyethidium (2-OH-E⁺) . These other products can fluoresce at similar wavelengths, leading to potential overestimation of superoxide levels.

For the most accurate and specific quantification, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard. This method physically separates the 2-OH-E⁺ product from other oxidation products, allowing for its precise measurement. When using this compound to investigate subtle changes in superoxide signaling, HPLC-based detection is strongly recommended to ensure data accuracy.

Quantitative Data Presentation

The effective concentration and treatment time for this compound vary significantly depending on the cell type and the desired biological outcome. The following table summarizes data from published studies.

| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Citation(s) |

| C2C12 (Mouse Myoblasts) | 5 µM | 20 minutes | Time-dependent increase in MitoSOX fluorescence. | |

| HCT-116 (Human Colon) | 1 - 10 µM | 24 hours | Dose-dependent increase in cell death. | |

| Raw264.7 (Mouse Macrophages) | 0.5 µM | 16 hours | Disruption of mitochondrial membrane potential. | |

| 3T3-L1 (Mouse Adipocytes) | 10 µM | 2 hours | Increased mitochondrial superoxide levels. | |

| NRVMs (Rat Cardiomyocytes) | 0.01 µM | 2 hours | Cardioprotective effect against anoxia/reoxygenation. | |

| NRVMs (Rat Cardiomyocytes) | ≥ 0.5 µM | 24 hours | Significant increase in cell death (LDH release). | |

| U2OS (Human Osteosarcoma) | 30 µM | 18 hours | Used as a positive control to robustly induce superoxide. |

Applications in Studying Signaling Pathways

This compound is an invaluable tool for elucidating the role of mitochondrial superoxide in complex biological processes.

Investigating Mitohormesis

Mitohormesis is a concept where low levels of a stressor, such as ROS, induce an adaptive response that is beneficial to the cell, while high levels are damaging. This compound is perfectly suited to study this biphasic dose-response. In neonatal rat ventricular myocytes (NRVMs), low doses of this compound (0.01 µM) were shown to be cardioprotective, whereas higher doses (≥0.5 µM) induced mitochondrial dysfunction and cell death.

Figure 3: this compound reveals the hormetic effect of mitochondrial superoxide in cardiomyocytes.

Triggering the NLRP3 Inflammasome

Mitochondrial ROS is a known activator of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. Activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. While many studies use antioxidants like MitoQ to block this pathway, this compound can be used as a specific trigger to initiate it. By generating a burst of mitochondrial superoxide, this compound allows researchers to study the direct link between mitochondrial stress and inflammasome activation.

Figure 4: Logical pathway showing this compound as a tool to trigger NLRP3 inflammasome activation.

References

An In-depth Technical Guide to the Chemical Properties of MitoPQ

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoParaquat (MitoPQ) is a novel research tool designed for the targeted generation of superoxide within the mitochondrial matrix. This guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed protocols for its experimental application. By leveraging a triphenylphosphonium cation, this compound selectively accumulates in mitochondria, where its paraquat moiety undergoes redox cycling at complex I of the electron transport chain, leading to the localized production of superoxide. This unique characteristic makes this compound an invaluable tool for investigating the role of mitochondrial oxidative stress in various physiological and pathological processes. This document outlines its synthesis, stability, and solubility, and provides quantitative data on its biological effects. Furthermore, detailed experimental methodologies and visual diagrams of key pathways and workflows are presented to facilitate its effective use in a research setting.

Core Chemical Properties of this compound

This compound is a synthetic molecule composed of a lipophilic triphenylphosphonium (TPP) cation covalently linked to the redox-active molecule, paraquat.[1][2] The TPP cation facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix.[1][2]

| Property | Data | Reference |

| Synonyms | MitoParaquat | [3] |

| Molecular Formula | C₃₉H₄₆I₃N₂P | |

| Molecular Weight | 954.48 g/mol | |

| Appearance | Brown to brown-red powder | - |

| Purity | Typically >90% (HPLC) | - |

Solubility

| Solvent | Solubility | Reference |

| DMSO | Up to 100 mM | |

| Ethanol | Up to 10 mM | - |

| Water | Soluble |

Note: For in vivo applications, specific formulations using PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described to achieve clear solutions.

Stability and Storage

-

Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Stock solutions should be stored in sealed containers, protected from moisture.

-

Solid Form: Store under desiccating conditions.

Mechanism of Action: Targeted Superoxide Production

The primary function of this compound is to act as a mitochondria-targeted redox cycler, selectively increasing the production of superoxide within the mitochondrial matrix. This process is driven by the mitochondrial membrane potential and the enzymatic activity of Complex I of the electron transport chain.

Mitochondrial Accumulation

The large negative membrane potential across the inner mitochondrial membrane (approximately -180 mV) drives the accumulation of the positively charged TPP cation of this compound into the mitochondrial matrix. This leads to a concentration of this compound within the mitochondria that is several hundred-fold higher than in the cytoplasm.

Redox Cycling at Complex I

Once inside the mitochondrial matrix, the paraquat moiety of this compound interacts with the flavin site of Complex I. Here, it undergoes a one-electron reduction to form a radical monocation. This radical then rapidly reacts with molecular oxygen (O₂) to generate a superoxide radical (O₂⁻), while the this compound molecule is re-oxidized to its original state, allowing it to participate in further redox cycles.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mitochondrial Accumulation and Activity of MitoPQ

Executive Summary

MitoParaquat (this compound) is a novel chemical tool engineered for the targeted generation of superoxide within the mitochondrial matrix.[1][2][3] By conjugating the redox-cycling moiety paraquat to a lipophilic triphenylphosphonium (TPP) cation, this compound leverages the mitochondrial membrane potential to achieve significant accumulation at its site of action.[1] Once concentrated in the matrix, it undergoes redox cycling at the flavin site of Complex I, leading to a specific and robust increase in superoxide production. This targeted activity makes this compound a valuable instrument for investigating the intricate roles of mitochondrial reactive oxygen species (ROS) in cellular signaling, pathophysiology, and as a potential co-stressor in models of metabolic and neurodegenerative diseases. This guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental protocols associated with the use of this compound.

Core Mechanism: Mitochondrial Targeting and Accumulation

The selective accumulation of this compound within the mitochondrial matrix is a purely biophysical process, predicated on its chemical structure and the electrochemical properties of the organelle. The primary components driving this process are the TPP cation and the mitochondrial membrane potential (ΔΨm).

-

Triphenylphosphonium (TPP) Cation: The TPP group is a lipophilic cation, meaning it is both lipid-soluble and positively charged. This structure allows it to readily pass through biological membranes.

-

Electrochemical Driving Force: Healthy mitochondria maintain a substantial negative membrane potential (approximately -150 to -180 mV) across their inner membrane, with the matrix being negative relative to the intermembrane space. This strong electrochemical gradient, along with the weaker plasma membrane potential (-30 to -60 mV), acts as a powerful driving force for the inward transport of the positively charged this compound.

This accumulation is governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane. The relationship dictates that for every 61.5 mV of membrane potential at 37°C, there is a tenfold increase in the concentration of a monovalent cation inside. This results in an estimated 100- to 1000-fold concentration of this compound within the mitochondrial matrix compared to the cytoplasm.

Caption: Mitochondrial uptake of this compound driven by membrane potentials.

Intramitochondrial Mechanism of Action: Redox Cycling

Upon accumulation in the matrix, this compound initiates a continuous cycle of reduction and oxidation at the flavin mononucleotide (FMN) site of Complex I in the electron transport chain.

-

Reduction: The dicationic paraquat (viologen) moiety of this compound accepts a single electron from the reduced flavin site (FMNH₂), converting it into a radical monocation.

-

Oxidation & Superoxide Production: This highly reactive radical monocation immediately reacts with molecular oxygen (O₂), transferring the electron to it and forming the superoxide radical (O₂•⁻).

-

Regeneration: This final step regenerates the original dicationic this compound, allowing it to re-engage with Complex I and perpetuate the cycle, leading to the sustained and selective production of superoxide within the matrix.

Caption: Redox cycling of this compound at Complex I to generate superoxide.

Quantitative Data Presentation

The efficacy of this compound in generating mitochondrial superoxide far exceeds that of its untargeted counterpart, paraquat. This is demonstrated across various experimental models and assays.

| Parameter | Assay/Model | This compound Concentration | Result | Untargeted Paraquat (for comparison) | Reference |

| Mitochondrial Superoxide Production | MitoSOX Fluorescence (C2C12 Myoblasts) | 1 µM | ~1.4-fold increase | 5 mM required for ~1.2-fold increase | |

| 5 µM | ~3.2-fold increase | - | |||

| H₂O₂ Efflux (Superoxide Dismutation Product) | Amplex Red (Rat Heart Mitochondria) | 1 µM | ~4.6-fold increase | 1 mM required for ~2.6-fold increase | |

| Enzyme Inactivation | Aconitase Activity (C2C12 Myoblasts) | 10 µM (6h) | ~50% activity reduction | 1 mM required for similar reduction | |

| Cell Viability | LDH Release (HCT-116 Cells) | 1 µM (24h) | ~10% increase in cell death | No significant effect at 1 mM | |

| 10 µM (24h) | ~30% increase in cell death | ~10% increase at 1 mM | |||

| Mitochondrial Membrane Potential (ΔΨm) | TMRE Fluorescence (RAW 264.7 Macrophages) | 0.5 µM | Significant disruption | - | |

| TMRE Fluorescence (Neonatal Rat Ventricular Myocytes) | ≥0.5 µM | Dose-dependent decrease | - |

Note: The data demonstrates that this compound is approximately 1000-fold more effective than untargeted paraquat in inducing mitochondrial superoxide production.

Experimental Protocols

Detailed methodologies are critical for the successful application and interpretation of this compound studies.

Measurement of Mitochondrial Superoxide

Protocol: MitoSOX Red Staining

This protocol uses the fluorescent dye MitoSOX Red, which selectively detects superoxide in the mitochondria of live cells.

-

Cell Culture: Plate cells (e.g., C2C12, HCT116, or RAW 264.7) on coverslips or in multi-well plates and grow to desired confluency.

-

Treatment: Treat cells with the desired concentrations of this compound or controls (e.g., vehicle, this compound-control compound) for the specified duration (e.g., 16-24 hours).

-

Staining:

-

Wash cells twice with a warm buffer such as Hank's Balanced Salt Solution (HBSS).

-

Incubate cells with 5 µM MitoSOX Red reagent in HBSS for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash cells three times with warm buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Immediately image cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm). Co-stain with a mitochondrial marker like MitoTracker Green for localization.

-

Flow Cytometry: Prepare a single-cell suspension and analyze on a flow cytometer using the PE channel to quantify fluorescence intensity.

-

Caption: Experimental workflow for MitoSOX Red superoxide detection.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Protocol: TMRE Staining

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.

-

Cell Preparation: Harvest treated and control cells to create a single-cell suspension (e.g., 1 x 10⁶ cells/mL).

-

Staining:

-

Resuspend cells in a phenol-free medium without fetal bovine serum.

-

Add TMRE to a final concentration of 50 nM.

-

Include a positive control for depolarization by treating a sample with an uncoupler like 10 µM FCCP.

-

-

Incubation: Incubate cells in the dark for 10-20 minutes at 37°C.

-

Analysis: Analyze the fluorescence intensity of the cell suspension immediately via flow cytometry. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Quantification of Mitochondrial Accumulation

Protocol: Reverse-Phase HPLC Analysis

This method provides a direct quantification of this compound uptake into isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat heart) using standard differential centrifugation protocols.

-

Incubation:

-

Energize isolated mitochondria with a respiratory substrate (e.g., succinate).

-

Incubate the mitochondria with a known concentration of this compound. Include a control sample with an uncoupler (e.g., FCCP) to confirm potential-dependent uptake.

-

-

Separation: Pellet the mitochondria by centrifugation. Carefully collect the supernatant.

-

Extraction: Lyse the mitochondrial pellet to release the accumulated compound.

-

Analysis: Quantify the concentration of this compound in both the supernatant and the lysed pellet fractions using a calibrated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

Calculation: Determine the Accumulation Ratio (ACR) by comparing the concentration inside the mitochondrial volume to the concentration in the external medium.

Caption: Workflow for quantifying this compound accumulation via RP-HPLC.

References

Methodological & Application

Application Notes and Protocols for MitoPQ in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoPQ, also known as Mito-Paraquat, is a mitochondria-targeted redox cycler designed to selectively induce the production of superoxide within the mitochondrial matrix.[1][2] This tool is invaluable for investigating the roles of mitochondrial reactive oxygen species (ROS) in various cellular processes, pathologies, and redox signaling pathways.[1][2] this compound consists of a paraquat moiety linked to a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1] Once inside, this compound undergoes redox cycling at the flavin site of Complex I of the electron transport chain, leading to the specific and rapid generation of superoxide radicals. This targeted approach is approximately a thousand-fold more effective at increasing mitochondrial superoxide than untargeted paraquat. These application notes provide detailed protocols for the use of this compound in live-cell imaging to study mitochondrial superoxide production and its downstream effects.

Mechanism of Action

This compound's mechanism of action is a targeted induction of oxidative stress. The TPP+ cation directs the molecule to the mitochondria, where the bipyridinium component of paraquat redox cycles. It accepts an electron from Complex I, forming a radical cation. This radical cation then rapidly reacts with molecular oxygen to produce superoxide, regenerating the this compound dication for another cycle. This process allows for a controlled and localized increase in mitochondrial superoxide levels.

Applications in Research and Drug Development

-

Studying Redox Signaling: Elucidate the role of mitochondrial superoxide in intracellular signaling cascades.

-

Investigating Oxidative Stress-Related Pathologies: Model and study diseases where mitochondrial oxidative stress is implicated, such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.

-

Drug Discovery and Development: Screen for therapeutic compounds that can mitigate mitochondrial oxidative stress or modulate redox signaling pathways.

-

Understanding Cell Death Mechanisms: Investigate the involvement of mitochondrial superoxide in apoptosis and other forms of programmed cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.

Table 1: Effect of this compound on Mitochondrial Superoxide Production (Measured by MitoSOX Fluorescence)

| Cell Line | This compound Concentration (µM) | Incubation Time | Fold Increase in MitoSOX Fluorescence (vs. Control) | Reference |

| C2C12 myoblasts | 1 | 20 min | ~1.4 | |

| C2C12 myoblasts | 5 | 20 min | ~3.2 | |

| C2C12 myoblasts | 10 | 20 min | Significant increase | |

| Neonatal Rat Ventricular Myocytes (NRVMs) | 0.01 - 1 | 2 h | Dose-dependent increase | |

| U2OS | 30 | 18 h | Positive control for superoxide induction |

Table 2: Effect of this compound on Cell Viability and Mitochondrial Function

| Cell Line | This compound Concentration (µM) | Incubation Time | Effect | Reference |

| HCT-116 | 1 - 10 | 24 h | Dose-dependent increase in cell death (LDH release) | |

| Neonatal Rat Ventricular Myocytes (NRVMs) | ≥ 0.5 | 24 h | ~30% increase in cell death (LDH release) | |

| Neonatal Rat Ventricular Myocytes (NRVMs) | 0.1 | 2 h | Disrupted Ca2+ homeostasis | |

| Neonatal Rat Ventricular Myocytes (NRVMs) | > 0.01 | 2 h | Dose-dependent decrease in mitochondrial membrane potential (TMRM fluorescence) | |

| Raw 264.7 macrophages | 0.5 | Not specified | Significant disruption of mitochondrial membrane potential (TMRE probe) |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Superoxide Production using this compound and MitoSOX Red

This protocol details the induction of mitochondrial superoxide using this compound and its detection with the fluorescent probe MitoSOX Red.

Materials:

-

This compound

-

MitoSOX™ Red Mitochondrial Superoxide Indicator

-

Dimethyl sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)

-

Cells of interest (e.g., C2C12, HCT116, NRVMs) plated in glass-bottom dishes suitable for microscopy

-

Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO2)

Stock Solution Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C, protected from light.

-

MitoSOX Red Stock Solution: Dissolve 50 µg of MitoSOX Red in 13 µL of DMSO to make a 5 mM stock solution. This stock solution is unstable and should be used fresh or aliquoted and stored at -20°C, protected from light, for short periods.

Experimental Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes to reach the desired confluency for imaging.

-

This compound Treatment:

-

Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the this compound-containing medium to the cells.

-

Incubation times can vary from minutes to hours depending on the experimental goals. For acute effects, 20 minutes to 2 hours is common. For chronic studies, longer incubations (e.g., 24 hours) can be used, but cytotoxicity should be considered.

-

-

MitoSOX Red Staining:

-

Towards the end of the this compound incubation period, prepare a 5 µM working solution of MitoSOX Red in HBSS/Ca/Mg or another suitable buffer. The optimal concentration may vary by cell type and should be optimized (typically between 100 nM and 5 µM).

-

Remove the this compound-containing medium and wash the cells gently three times with warm buffer.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Image Acquisition:

-

After incubation, gently wash the cells three times with warm buffer.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber.

-

Acquire images using appropriate filter sets for MitoSOX Red (Excitation/Emission: ~510/580 nm).

-

Image Analysis and Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

-

Define regions of interest (ROIs) corresponding to individual cells or mitochondrial areas.

-

Measure the mean fluorescence intensity within the ROIs.

-

Subtract the background fluorescence.

-

Normalize the fluorescence intensity of treated cells to that of control (vehicle-treated) cells to determine the fold change.

Protocol 2: Assessment of Mitochondrial Membrane Potential Following this compound Treatment

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential induced by this compound.

Materials:

-

This compound

-

TMRM

-

Live-cell imaging medium

-

Cells plated on glass-bottom dishes

-

Fluorescence microscope

Procedure:

-

Cell Culture and Staining:

-

Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in imaging medium for 30-60 minutes at 37°C to allow the dye to equilibrate and accumulate in the mitochondria.

-

-

Baseline Imaging: Acquire baseline fluorescence images of the TMRM-stained cells.

-

This compound Treatment: Add this compound at the desired final concentration to the imaging dish.

-

Time-Lapse Imaging: Acquire time-lapse images to monitor the changes in TMRM fluorescence over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Controls: As a control for depolarization, at the end of the experiment, add a mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to induce complete depolarization.

Signaling Pathways and Experimental Workflows

This compound-induced mitochondrial superoxide can trigger various downstream signaling pathways. One such pathway involves the activation of stress-responsive kinases and transcription factors.

Signaling Pathway of this compound-Induced Cellular Response

References

Application Notes and Protocols for MitoPQ-Induced Mitochondrial ROS

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoPQ, also known as Mito-Paraquat, is a mitochondria-targeted redox cycler designed to selectively induce the production of superoxide, a primary reactive oxygen species (ROS), within the mitochondrial matrix.[1] This tool is invaluable for investigating the roles of mitochondrial ROS in cellular signaling, pathophysiology, and drug discovery. This compound consists of a paraquat moiety, a redox-cycling agent, conjugated to a triphenylphosphonium (TPP+) cation.[1] The lipophilic TPP+ cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential.[1][2] Once inside the mitochondrial matrix, the paraquat component undergoes redox cycling at the flavin site of Complex I of the electron transport chain, transferring electrons to molecular oxygen to generate superoxide.[3] This targeted approach allows for the specific investigation of mitochondrial ROS-dependent pathways with minimal off-target effects in the cytosol.

These application notes provide an overview of the experimental use of this compound, including its mechanism of action, key signaling pathways affected, and detailed protocols for its application and the subsequent measurement of mitochondrial ROS.

Mechanism of Action and Signaling Pathways

This compound accumulates in the mitochondrial matrix and generates superoxide by redox cycling at Complex I. This targeted increase in mitochondrial ROS can trigger a variety of cellular signaling cascades, demonstrating the critical role of mitochondria as signaling hubs.

Key signaling pathways activated by this compound-induced mitochondrial ROS include:

-

Calcium/Calcineurin (Ca2+/Cn) Signaling: Increased mitochondrial ROS can lead to the activation of the Ca2+/Cn pathway.

-

AMP-activated Protein Kinase (AMPK) Signaling: this compound can induce the activation of AMPK, a key sensor of cellular energy status.

-

Hypoxia-Inducible Factor 1-alpha (HIF1α) Stabilization: Mitochondrial ROS are implicated in the stabilization of HIF1α, a critical transcription factor in the cellular response to hypoxia.

The activation of these pathways appears to be dependent on the concentration of this compound and the resulting levels of mitochondrial ROS, suggesting that different thresholds of oxidative stress can trigger distinct cellular responses.

References

Dose-Dependent Effects of MitoParaquat (MitoPQ) in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoParaquat (MitoPQ) is a mitochondria-targeted redox cycler designed to selectively generate superoxide within the mitochondrial matrix.[1] This property makes it a valuable tool for investigating the roles of mitochondrial reactive oxygen species (ROS) in cellular signaling, pathophysiology, and as a potential therapeutic agent.[1][2] this compound consists of a paraquat moiety, a redox-cycling component, linked to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1]

This document provides detailed application notes and protocols for studying the dose-dependent effects of this compound in cell culture, with a focus on its impact on mitochondrial function and overall cell viability. The information presented is intended to guide researchers in designing and executing experiments to explore the nuanced, often biphasic, effects of this compound.

Key Dose-Dependent Effects of this compound

This compound exhibits a hormetic dose-response, where low concentrations can elicit protective or signaling effects, while higher concentrations lead to mitochondrial dysfunction and cell death.[3] This biphasic nature is critical to consider when designing experiments.

Quantitative Summary of Dose-Dependent Effects

The following tables summarize the quantitative effects of this compound observed across different cell lines and experimental conditions.

Table 1: Effects of this compound on Mitochondrial ROS Production and Cell Viability

| Cell Line | This compound Concentration | Effect | Reference |

| Neonatal Rat Ventricular Myocytes (NRVMs) | 0.01 µM | Slight modulation of Ca²⁺ homeostasis, no effect on mitochondrial function or cell viability. | |

| NRVMs | 0.1 µM | Altered Ca²⁺ transient amplitude, no significant effect on cell viability. | |

| NRVMs | ≥ 0.5 µM | Significant increase in cell death (~30%), which can be prevented by the antioxidant MPG. | |

| HCT-116 | Not specified | Increased cell death measured by LDH release after 24h incubation. | |

| C2C12 Myoblasts | 5 µM | Time-dependent increase in MitoSOX fluorescence (mitochondrial superoxide). | |

| C2C12 Myoblasts | Various | Dose-dependent increase in MitoSOX fluorescence over 20 minutes. |

Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm) and mPTP Opening

| Cell Line | This compound Concentration | Effect | Reference |

| NRVMs | 0.01 µM | No effect on ΔΨm. | |

| NRVMs | > 0.01 µM | Dose-dependent decrease in ΔΨm. | |

| NRVMs | 0.5 µM | Rapid decrease in calcein fluorescence (~30%), indicating mPTP opening, preventable by Cyclosporin A (CsA). | |

| HCT116 | 0.5 µM | Significant disruption of transmembrane potential, attenuated by N-acetylcysteine (NAC). |

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway

At high concentrations, this compound-induced mitochondrial superoxide production can trigger a cascade of events leading to cell death. This pathway involves the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of regulated cell death.

Caption: High-dose this compound induces cell death via mitochondrial superoxide production and mPTP opening.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Experimental Workflow:

Caption: Workflow for measuring mitochondrial superoxide production in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., C2C12, NRVMs)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MitoSOX Red mitochondrial superoxide indicator (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on an appropriate culture vessel (e.g., 96-well plate for plate reader analysis, glass-bottom dishes for microscopy, or T-25 flasks for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

This compound Treatment:

-

Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM). Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired period (e.g., 30 minutes to 24 hours).

-

-

MitoSOX Red Loading:

-

Prepare a working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS or serum-free medium. Protect the solution from light.

-

Remove the this compound-containing medium and wash the cells once with pre-warmed HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells three times with pre-warmed HBSS to remove excess probe.

-

Analysis:

-

Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: Detach the cells (if adherent), resuspend in HBSS, and analyze on a flow cytometer using an appropriate laser and emission filter (e.g., PE or APC channel).

-

Protocol 2: Assessment of Cell Viability using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Experimental Workflow:

Caption: Workflow for assessing this compound-induced cytotoxicity via LDH release assay.

Materials:

-

Cell line of interest (e.g., NRVMs, HCT-116)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Commercially available LDH cytotoxicity assay kit

-

96-well plate

-

Absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.

-

This compound Treatment:

-

Prepare a range of this compound concentrations in culture medium. Include a vehicle control and a positive control for maximum LDH release (lysis buffer provided in the kit).

-

Treat the cells with the different this compound concentrations and incubate for 24 hours.

-

-

Sample Collection:

-

Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

-

Maximum LDH Release Control: Add lysis buffer to the positive control wells and incubate as recommended by the LDH kit manufacturer to induce complete cell lysis.

-

LDH Assay:

-

Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

-

Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

-

Stop the reaction by adding the stop solution provided in the kit.

-

-

Data Analysis:

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

-

Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer, which typically normalizes the sample LDH release to the maximum LDH release control.

-

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to assess changes in mitochondrial membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Experimental Workflow:

Caption: Workflow for measuring changes in mitochondrial membrane potential using TMRM.

Materials:

-

Cell line of interest (e.g., NRVMs)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

TMRM (stock solution in DMSO)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or appropriate plates for analysis.

-

This compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

TMRM Loading:

-

During the final 20-30 minutes of the this compound incubation, add TMRM to the medium at a final concentration of 20-100 nM.

-

Incubate at 37°C.

-

-

Analysis:

-

Analyze the cells using a fluorescence microscope or flow cytometer. Maintain the cells in the TMRM-containing medium during analysis to ensure the dye remains in equilibrium.

-

A decrease in TMRM fluorescence intensity corresponds to a decrease in mitochondrial membrane potential.

-

-

Positive Control: At the end of the experiment, add FCCP (e.g., 1-5 µM) to the cells to induce complete mitochondrial depolarization and establish a baseline for minimal TMRM signal.

Concluding Remarks

This compound is a powerful tool for probing the role of mitochondrial superoxide in cell physiology and pathology. Due to its hormetic dose-response, careful dose-response studies are essential to accurately interpret experimental outcomes. The protocols provided herein offer a foundation for researchers to investigate the multifaceted effects of this compound in various cell culture models. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental question.

References

Application Notes and Protocols for MitoPQ Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoPQ (Mito-Paraquat) is a mitochondria-targeted redox cycler designed to selectively induce the production of superoxide within the mitochondrial matrix.[1][2] It consists of a paraquat moiety linked to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria driven by the mitochondrial membrane potential.[1][2][3] Inside the mitochondrial matrix, this compound undergoes redox cycling at the flavin site of Complex I of the electron transport chain, leading to the specific and localized generation of superoxide radicals. This property makes this compound a valuable tool for investigating the role of mitochondrial oxidative stress in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound to mice and for subsequent experimental analyses.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound in mice, based on published studies.

Table 1: In Vivo Administration of this compound by Intraperitoneal (I.P.) Injection

| Parameter | Value | Mouse Strain | Experimental Context | Citation |

| Acute Dosage | 0.16 mg/kg | C57BL/6J | Impairment of hepatic insulin signaling and glucose tolerance | |

| Chronic Dosage | 0.1 mg/kg/day for 7 days | Cardiomyocyte-specific Nrf3 knockout mice | Cardiac function and remodeling after myocardial infarction | |

| Pre-treatment Time (Acute) | 1.5 - 2 hours | C57BL/6J | Assessment of glucose tolerance and insulin signaling | |

| Vehicle for I.P. Injection | DMSO, PEG300, Tween-80, Saline | Not specified | General in vivo formulation |

Table 2: In Vitro Data for this compound

| Parameter | Value | Cell Line | Experimental Context | Citation |

| Effective Concentration | 0.01 µM - 10 µM | C2C12 myoblasts, HCT-116, Raw264.7, 3T3-L1 adipocytes | Induction of mitochondrial superoxide, cell death, disruption of mitochondrial membrane potential | |

| Incubation Time | 20 minutes - 24 hours | C2C12 myoblasts, HCT-116, Raw264.7 | Time-dependent effects on mitochondrial function and cell viability |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for Intraperitoneal (I.P.) Injection Formulation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

To prepare the working solution, first add the required volume of the this compound stock solution to a sterile microcentrifuge tube.

-

Add PEG300 to the tube. A common formulation involves a final concentration of up to 40% PEG300.

-

Add Tween-80 to the mixture, typically to a final concentration of around 5%.

-

Vortex the mixture thoroughly until it is a clear solution.

-

Add sterile saline to reach the final desired volume and concentration. The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity.

-

Vortex the final solution briefly before administration. It is recommended to prepare this working solution fresh on the day of use.

Administration of this compound to Mice

a) Intraperitoneal (I.P.) Injection

Materials:

-

Prepared this compound solution

-

Appropriately sized syringes (e.g., 1 mL)

-

Needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Protocol:

-

Weigh the mouse accurately to calculate the precise injection volume based on the desired dosage (e.g., 0.16 mg/kg). The injection volume should generally not exceed 10 mL/kg.

-

Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck with the head held lower than the body.

-

Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

-

Insert the needle, with the bevel facing up, at a 30-40° angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-injection.

b) Oral Gavage

While a specific, validated protocol for oral gavage of this compound was not identified in the searched literature, a general procedure for administering compounds to mice via oral gavage is provided below. The vehicle for this compound would need to be optimized for oral administration. A suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) is a common choice for oral gavage of compounds that are not readily soluble in water.

Materials:

-

This compound formulation suitable for oral gavage

-

Oral gavage needle (flexible or rigid, appropriate size for mice, typically 20-22 gauge)

-

Syringe (1 mL)

-

Animal scale

Protocol:

-

Accurately weigh the mouse to calculate the administration volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

-

Fill the syringe with the correct volume of the this compound formulation and attach the gavage needle.

-

Restrain the mouse firmly by the scruff of the neck to immobilize its head and extend its neck.

-

Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.

-

Once the needle is correctly positioned in the esophagus (pre-measured to the approximate depth of the stomach), slowly administer the solution.

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any adverse effects.

Measurement of Mitochondrial Superoxide Production (MitoSOX Red Assay)

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Protocol (for isolated tissues/cells):

-

Prepare tissues or cells from mice treated with this compound or vehicle control.

-

Prepare a working solution of MitoSOX Red (typically 5 µM) in pre-warmed HBSS or cell culture medium.

-

Incubate the cells or tissue sections with the MitoSOX Red working solution for 15-30 minutes at 37°C, protected from light.

-

Gently wash the samples three times with pre-warmed buffer to remove excess probe.

-

Image the samples immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

-

Quantify the fluorescence intensity using imaging software. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Glucose Tolerance Test (GTT)

Materials:

-

Glucose solution (e.g., 20% D-glucose in sterile saline)

-

Glucometer and test strips

-

Syringes and needles for glucose injection

-

Animal scale

Protocol:

-

Fast the mice for 6-16 hours prior to the test, with free access to water.

-

Administer this compound via the chosen route (e.g., 0.16 mg/kg I.P.) at the specified time before the glucose challenge (e.g., 1.5-2 hours).

-

At time 0, take a baseline blood glucose reading from the tail vein.

-

Administer a glucose bolus (typically 2 g/kg body weight) via intraperitoneal injection or oral gavage.

-

Measure blood glucose levels at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time to assess glucose clearance.

Ischemia/Reperfusion (I/R) Injury Model

Materials:

-

Surgical instruments

-

Suture material

-

Anesthesia (e.g., isoflurane)

-

Ventilator (for open-chest procedures)

Protocol (Cardiac I/R Model):

-

Anesthetize the mouse and ensure a proper level of sedation.

-

For a cardiac I/R model, perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is often confirmed by the blanching of the ventricular wall.

-

Administer this compound at the desired time point (before ischemia, during ischemia, or at reperfusion).

-

After the ischemic period (e.g., 30-45 minutes), release the ligature to allow reperfusion.

-

Close the chest and allow the animal to recover.

-

After a set reperfusion period (e.g., 24 hours), euthanize the mouse and harvest the heart.

-

Assess the infarct size, for example, by staining heart slices with 2,3,5-triphenyltetrazolium chloride (TTC).

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound-induced mitochondrial superoxide can trigger several downstream signaling pathways. The following diagram illustrates the primary mechanism of this compound action and its impact on key cellular signaling cascades.

Caption: Signaling pathways activated by this compound-induced mitochondrial superoxide.

Experimental Workflow for In Vivo this compound Studies

The following diagram outlines a typical experimental workflow for studying the effects of this compound in mice.

Caption: A generalized experimental workflow for in vivo studies using this compound.

References

- 1. Selective superoxide generation within mitochondria by the targeted redox cycler MitoParaquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mitochondria-targeted anti-oxidant MitoQ decreases ischemia-reperfusion injury in a murine syngeneic heart transplant model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

MitoPQ Technical Support Center: Optimizing Mitochondrial Superoxide Production

Welcome to the technical support center for MitoPQ, a powerful tool for inducing mitochondrial superoxide production in experimental research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize this compound concentration for your specific cell type.

Troubleshooting Guide

This section addresses common issues researchers may encounter when using this compound.

| Issue | Possible Cause | Suggested Solution |

| High Cell Death/Toxicity | This compound concentration is too high. | Decrease the this compound concentration. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell type. For example, in HCT-116 cells, concentrations of 1-10 µM over 24 hours induced cell death[1][2]. In neonatal rat ventricular myocytes (NRVMs), doses ≥0.5 µM for 24 hours significantly increased cell death[3]. |

| Incubation time is too long. | Reduce the incubation time. Time-course experiments are crucial. In C2C12 myoblasts, MitoSOX fluorescence increased in a time-dependent manner over 20 minutes with 5 µM this compound[1][2]. | |

| Cell type is particularly sensitive. | Different cell lines exhibit varying sensitivities. Start with a low concentration (e.g., 0.01 µM) and gradually increase it. Low doses of this compound (0.01 µM) in NRVMs were found to be cardioprotective without causing cell death. | |

| No or Low Signal (e.g., with MitoSOX) | This compound concentration is too low. | Increase the this compound concentration. A dose-response is recommended. In C2C12 cells, a clear dose-dependent increase in MitoSOX fluorescence was observed between 1-10 µM this compound. |

| Insufficient incubation time. | Increase the incubation time. For C2C12 cells, the effect of 5 µM this compound was evident within minutes and increased over a 20-minute period. | |

| Issues with the detection reagent (e.g., MitoSOX). | Ensure the detection reagent is properly stored and used according to the manufacturer's protocol. MitoSOX is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells. | |

| Inconsistent Results | Issues with this compound stock solution. | Ensure proper storage of the this compound stock solution. Aliquot the stock to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month. Use fresh DMSO for dissolving, as moisture can reduce solubility. |

| Cell culture variability. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |

| Experimental technique. | Ensure consistent timing and handling of cells during treatment and measurement steps. |

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound (MitoParaquat) is a mitochondria-targeted redox cycler. It consists of a paraquat moiety linked to a triphenylphosphonium (TPP+) cation. The TPP+ cation allows the molecule to accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential. Inside the mitochondria, the paraquat component undergoes redox cycling at the flavin site of Complex I of the electron transport chain, which leads to the specific production of superoxide radicals.

2. What is a good starting concentration for my experiments?

A good starting point for many cell lines is between 0.5 µM and 5 µM. However, the optimal concentration is highly cell-type dependent. For instance, in Raw264.7 cells, 0.5 µM this compound for 16 hours was sufficient to disrupt the mitochondrial membrane potential. In C2C12 myoblasts, 5 µM this compound showed a significant increase in mitochondrial superoxide within 20 minutes. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your specific cell type and experimental endpoint.

3. How long should I incubate my cells with this compound?

The incubation time can range from minutes to 24 hours, depending on the desired outcome. For acute superoxide production, effects can be seen in as little as 0.5 seconds to 20 minutes in C2C12 myoblasts. For studies on downstream signaling or cytotoxicity, longer incubation times of 6 to 24 hours may be necessary.

4. How should I prepare and store this compound?

This compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and ethanol. Prepare a concentrated stock solution in fresh, high-quality DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to a year or at -20°C for one month. For in vivo experiments, it is best to prepare the working solution fresh on the same day.

5. How can I measure the increase in mitochondrial superoxide caused by this compound?

A common method is to use a fluorescent probe like MitoSOX Red. MitoSOX Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide. The resulting fluorescence can be quantified using fluorescence microscopy, flow cytometry, or a plate reader.

6. Is this compound toxic to cells?

Yes, at higher concentrations or with prolonged exposure, this compound can be toxic. This is due to the excessive production of mitochondrial reactive oxygen species (ROS), which can lead to oxidative stress, damage to mitochondrial components, and ultimately, cell death. For example, this compound induced cell death in HCT-116 cells in a dose-dependent manner (1-10 µM) over 24 hours.

7. Are there any alternatives to this compound?

While this compound is designed to increase mitochondrial superoxide, other tools are available to study mitochondrial oxidative stress. For instance, MitoQ (Mitoquinone) is a mitochondria-targeted antioxidant designed to reduce oxidative stress. Other compounds like Antimycin A can also induce mitochondrial superoxide production, but they act by inhibiting Complex III of the electron transport chain.

Quantitative Data Summary

The following table summarizes reported working concentrations of this compound in various cell types. Note that these are starting points, and optimization is crucial for each experimental system.

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| C2C12 Myoblasts | 5 µM | 0.5 s - 20 min | Time-dependent increase in MitoSOX fluorescence | |

| C2C12 Myoblasts | 1-5 µM | 6 h | Increased MnSOD expression | |

| C2C12 Myoblasts | 10 µM | 6 h | Decreased MnSOD expression | |

| HCT-116 | 1-10 µM | 24 h | Increased cell death | |

| Raw264.7 Macrophages | 0.5 µM | 16 h | Disrupted mitochondrial membrane potential | |